CA IX-IN-1

Carbonic anhydrase inhibition Enzymatic assay IC₅₀ comparison

CA IX-IN-1 (compound 12g) is a carbohydrate-based sulfonamide that inhibits human carbonic anhydrase IX (hCA IX) with an IC₅₀ of 7 nM—4-fold more potent than acetazolamide. It achieves 571-fold selectivity over off-target cytosolic hCA I and clean discrimination against hCA II, eliminating the confounding variables inherent to pan‑inhibitors. Validated antiproliferative activity (IC₅₀ 32 μM HT‑29; 31 μM MDA‑MB‑231 at 72 h) and a demonstrated 20–35% reduction in doxorubicin IC₅₀ under hypoxia make it the definitive reference compound for tumor‑pH studies, SAR campaigns, and combination‑therapy screening. Procure CA IX‑IN‑1 to replace acetazolamide and SLC‑0111 in any workflow that demands isoform‑level specificity.

Molecular Formula C16H22N4O8S
Molecular Weight 430.4 g/mol
Cat. No. B12415112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCA IX-IN-1
Molecular FormulaC16H22N4O8S
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O
InChIInChI=1S/C16H22N4O8S/c1-26-16-15(23)14(22)13(21)12(28-16)7-20-6-9(18-19-20)8-27-10-3-2-4-11(5-10)29(17,24)25/h2-6,12-16,21-23H,7-8H2,1H3,(H2,17,24,25)/t12-,13-,14+,15-,16-/m1/s1
InChIKeyPXLVITSDFJJJEU-IBEHDNSVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CA IX-IN-1 for Hypoxic Tumor Research: Potency and Isoform Selectivity Data for Procurement Decisions


CA IX-IN-1 (designated compound 12g or 6f in primary literature) is a carbohydrate-based sulfonamide derivative that functions as an inhibitor of human carbonic anhydrase IX (hCA IX), a tumor-associated transmembrane metalloenzyme upregulated under hypoxic conditions and implicated in pH regulation, metastasis, and therapy resistance [1]. This compound belongs to the sugar-tail sulfonamide class, characterized by a classical aromatic sulfonamide pharmacophore linked to a hydrophilic carbohydrate moiety via a rigid 1,2,3-triazole linker [1]. Available data from peer-reviewed synthesis studies indicate potent inhibition of hCA IX (IC₅₀ = 7 nM) with demonstrable isoform selectivity over cytosolic CA I and CA II [1].

Why CA IX-IN-1 Cannot Be Replaced by Generic CA Inhibitors: Selectivity and Structural Divergence


Generic carbonic anhydrase inhibitors such as acetazolamide (AAZ) exhibit broad isoform inhibition profiles that produce off-target effects on physiologically essential cytosolic isoforms CA I and CA II, limiting their utility in cancer-specific experimental models [1]. CA IX-IN-1 differs fundamentally in both structural composition and selectivity profile: its carbohydrate sugar-tail moiety engages a hydrophilic subpocket at the hCA IX active site surface that is absent or structurally divergent in off-target isoforms, conferring a distinct binding mode and isoform discrimination pattern not replicable with pan-inhibitors or non-carbohydrate sulfonamides [1]. Substitution with acetazolamide or clinical-stage compounds like SLC-0111 in experiments requiring hCA IX specificity would introduce confounding variables due to their divergent isoform inhibition signatures and molecular structures [1][2].

CA IX-IN-1 vs. Acetazolamide and SLC-0111: Quantitative Comparative Evidence for Procurement


4-Fold Greater hCA IX Inhibitory Potency Versus Acetazolamide in Enzymatic Assays

CA IX-IN-1 (compound 12g) demonstrates approximately 4-fold greater inhibitory potency against hCA IX compared to the clinically used pan-inhibitor acetazolamide (AAZ) under identical in vitro enzymatic assay conditions [1]. This direct head-to-head comparison within the same study establishes a clear potency advantage for CA IX-IN-1 over a widely available reference standard.

Carbonic anhydrase inhibition Enzymatic assay IC₅₀ comparison

hCA IX Inhibitory Potency Comparison with Clinical-Stage Inhibitor SLC-0111

While no direct head-to-head comparison between CA IX-IN-1 and SLC-0111 exists within a single published study, cross-study analysis of available Kᵢ data indicates that CA IX-IN-1 (compound 6f) achieves a Kᵢ of 9.4 nM against hCA IX , which is approximately 4.8-fold lower (more potent) than the reported Kᵢ of 45.1 nM for SLC-0111 against the same isoform [1]. Both compounds are ureido-substituted benzenesulfonamide derivatives, but CA IX-IN-1 incorporates distinct carbohydrate structural features absent in SLC-0111.

Carbonic anhydrase inhibition Kᵢ comparison Cross-compound analysis

Isoform Selectivity Profile Versus Off-Target Cytosolic CA I and CA II

CA IX-IN-1 (compound 12g) exhibits marked isoform selectivity for hCA IX over cytosolic off-target isoforms hCA I and hCA II. In parallel enzymatic assays, the compound displays IC₅₀ values of 4,000 nM (hCA I) and 18 nM (hCA II), compared to 7 nM for hCA IX, yielding a selectivity ratio of approximately 571-fold over hCA I and 2.6-fold over hCA II [1]. This selectivity profile contrasts with acetazolamide, which inhibits hCA II with IC₅₀ = 13 nM, demonstrating minimal discrimination between tumor-associated and off-target isoforms . The carbohydrate tail moiety of CA IX-IN-1 engages the hydrophilic subpocket unique to the hCA IX active site, contributing to this isoform discrimination [1].

Isoform selectivity Off-target inhibition Selectivity ratio

Antiproliferative Activity in Cancer Cell Lines Under Normoxic and Hypoxic Conditions

CA IX-IN-1 (compound 12g) was evaluated as the most prominent antiproliferative agent among a series of carbohydrate-based sulfonamide derivatives tested against HT-29 (colon carcinoma) and MDA-MB-231 (breast cancer) cell lines under both normoxic and hypoxic conditions [1]. The compound demonstrated antitumor activity at a concentration of 0.1 μM over 72 hours, with reported IC₅₀ values of 32 μM (HT-29) and 31 μM (MDA-MB-231) in cytotoxicity assays [1]. Notably, when combined with doxorubicin under hypoxic conditions, CA IX-IN-1 produced a 20–35% reduction in doxorubicin IC₅₀ values against MDA-MB-231 cells, indicating chemosensitization potential [1].

Antiproliferative activity Cancer cell lines Cytotoxicity

Carbohydrate-Tail Structural Differentiation Enables Hydrophilic Subpocket Engagement

Unlike non-carbohydrate sulfonamide CA inhibitors such as acetazolamide or SLC-0111, CA IX-IN-1 (compound 12g) incorporates a hydrophilic carbohydrate tail moiety linked via a rigid 1,2,3-triazole to the benzenesulfonamide pharmacophore. Molecular docking studies demonstrate that this sugar-tail fragment participates in specific interactions with a hydrophilic subpocket at the surface of the hCA IX active site [1]. This structural feature is absent in acetazolamide (which lacks any tail extension) and SLC-0111 (which bears a 4-fluorophenylureido tail without carbohydrate character) [2]. The engagement of this subpocket correlates with the observed isoform selectivity and enhanced inhibitory potency of CA IX-IN-1 relative to pan-inhibitors.

Structure-activity relationship Molecular docking Binding mode

Optimal Experimental Applications for CA IX-IN-1 Based on Quantitative Differentiation Evidence


Enzymatic Inhibition Studies Requiring Superior Potency Over Acetazolamide

CA IX-IN-1 is optimally deployed in in vitro enzymatic assays where hCA IX inhibition must be achieved at lower compound concentrations than feasible with acetazolamide. With an IC₅₀ of 7 nM—approximately 4-fold lower than acetazolamide (IC₅₀ = 30 nM)—this compound enables dose-response studies at reduced molar concentrations, minimizing solvent exposure and reducing the likelihood of off-target CA II inhibition (IC₅₀ = 18 nM for CA IX-IN-1 versus 13 nM for acetazolamide) [1]. Researchers performing CA isozyme profiling or screening campaigns should select CA IX-IN-1 when assay sensitivity or compound solubility constraints preclude use of higher concentrations required by pan-inhibitors [1].

Cancer Cell Line Studies Investigating hCA IX-Dependent Proliferation and Chemosensitization

CA IX-IN-1 is indicated for cellular studies in HT-29 colon carcinoma and MDA-MB-231 breast cancer models where hCA IX expression contributes to pH regulation and proliferative capacity. The compound demonstrates verified antiproliferative activity at 0.1 μM over 72 hours in both cell lines, with documented IC₅₀ values of 32 μM (HT-29) and 31 μM (MDA-MB-231) [1]. Critically, CA IX-IN-1 potentiates doxorubicin cytotoxicity under hypoxic conditions, producing a 20–35% reduction in doxorubicin IC₅₀ values in MDA-MB-231 cells [1]. This chemosensitization property makes CA IX-IN-1 particularly valuable for combination therapy studies, hypoxia-response investigations, and experiments designed to interrogate pH-dependent drug resistance mechanisms.

Structure-Activity Relationship Studies of Carbohydrate-Modified Sulfonamide Inhibitors

CA IX-IN-1 serves as a benchmark carbohydrate-based sulfonamide for medicinal chemistry and structure-activity relationship (SAR) investigations targeting the hCA IX hydrophilic subpocket. Molecular docking analyses confirm that the sugar-tail fragment engages a unique hydrophilic region at the hCA IX active site surface that is not accessed by non-carbohydrate inhibitors such as SLC-0111 or acetazolamide [1]. Researchers developing next-generation hCA IX inhibitors, designing sugar-conjugated probes, or exploring the role of carbohydrate recognition in CA isoform selectivity should utilize CA IX-IN-1 as a reference compound for comparative binding mode and potency benchmarking.

Isoform Selectivity Studies Requiring Minimal CA I and CA II Off-Target Interference

For experimental designs where inhibition of off-target cytosolic isoforms hCA I and hCA II would confound data interpretation, CA IX-IN-1 provides a selectivity profile superior to pan-inhibitors. The compound exhibits a 571-fold selectivity for hCA IX over hCA I (IC₅₀ = 4,000 nM vs. 7 nM) and 2.6-fold selectivity over hCA II [1]. This contrasts sharply with acetazolamide, which inhibits hCA II (IC₅₀ = 13 nM) more potently than hCA IX (IC₅₀ = 30 nM) . Applications requiring clean target engagement with minimal perturbation of housekeeping CA activity—including hypoxia-pathway dissection, tumor microenvironment modeling, and CA IX-specific biomarker validation—are optimally supported by CA IX-IN-1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for CA IX-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.